molecular formula C18H25BO5 B13046770 Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B13046770
M. Wt: 332.2 g/mol
InChI Key: NYYZPEQOAYLAKN-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the borylation of a benzoate derivative. A common method includes the use of palladium-catalyzed coupling reactions. For instance, the reaction of a halogenated benzoate with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, often used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted benzoates and boronic acid derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, making it useful in biochemical applications. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the boronic ester and the halide substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are advantageous .

Properties

Molecular Formula

C18H25BO5

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 3-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)13-9-12(16(20)21-5)10-15(11-13)22-14-7-6-8-14/h9-11,14H,6-8H2,1-5H3

InChI Key

NYYZPEQOAYLAKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCC3)C(=O)OC

Origin of Product

United States

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